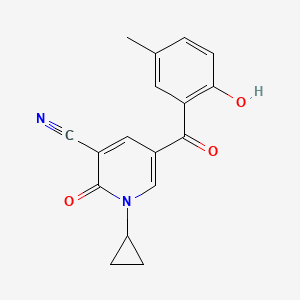![molecular formula C15H17N3O2 B2379314 N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide CAS No. 1385394-67-1](/img/structure/B2379314.png)
N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
N-(Pyridin-2-yl)amides, which include “N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide”, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Scientific Research Applications
Learning and Memory Facilitation
Research has shown that compounds related to N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide exhibit significant effects on learning and memory facilitation in mice. This was demonstrated using water maze tests, suggesting potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2012).
Anticancer Activity
Modifications of similar compounds, particularly by replacing the acetamide group with an alkylurea moiety, have shown notable anticancer effects. These derivatives exhibited potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity. This points to potential applications in cancer therapy (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
Studies have also revealed that derivatives of N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide possess good antimicrobial activity. This includes high activity against several microbial strains, indicating its potential use in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antiallergic Agents
Certain derivatives have been studied for their potential as antiallergic agents. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides showed significant potency in antiallergic activity, outperforming established drugs in certain assays. This highlights their potential application in treating allergic reactions (Cecilia Menciu et al., 1999).
Memory Enhancement
Another study focused on synthesizing 4-substituted piperazin-1-yl derivatives related to N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide, which showed promising results in enhancing memory in mice. This suggests possible therapeutic applications in memory impairment conditions (Li Ming-zhu, 2008).
Structural and Quantum Studies
The crystal structure and quantum calculations of N-phenyl-N-(pyridin-4-yl)acetamide, a closely related compound, have been studied, providing insights into the molecular structure and properties of such compounds. This information is crucial for the design of new drugs and materials (S. Umezono & T. Okuno, 2015).
Mechanism of Action
Target of Action
The primary targets of CHEMBL4555911 are currently unknown. The ChEMBL database, a comprehensive resource for drug-like molecules, contains bioactivity data points for numerous compounds, including compound interaction data against various protein targets . .
Mode of Action
The exact mode of action of CHEMBL4555911 remains to be elucidated. Generally, drug-target interactions (DTIs) involve the recognition of the interaction between drugs and protein targets that may result in changes in cellular processes . Computational methods have been developed to predict potential interactions , but without specific experimental data, the interaction of CHEMBL4555911 with its targets cannot be accurately described.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the biochemical pathways affected by CHEMBL4555911. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Result of Action
Generally, the effects of a compound at the molecular and cellular level depend on its interaction with its targets and the subsequent biochemical reactions . Without specific target and interaction information, it’s challenging to describe the precise molecular and cellular effects of CHEMBL4555911.
properties
IUPAC Name |
N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(19)18-13-5-4-6-14(11-13)20-10-9-17-15-7-2-3-8-16-15/h2-8,11H,9-10H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJQCAMLFOWZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCNC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide | |
CAS RN |
1385394-67-1 |
Source


|
| Record name | N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)








![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)
![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)